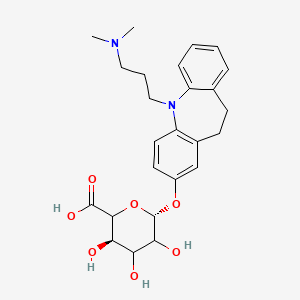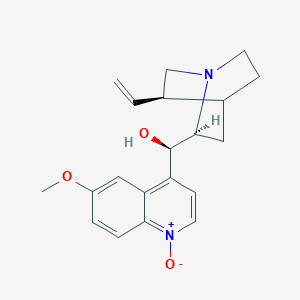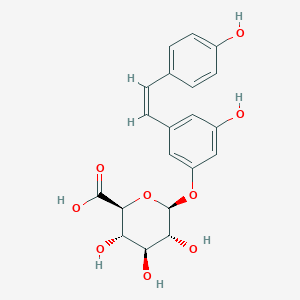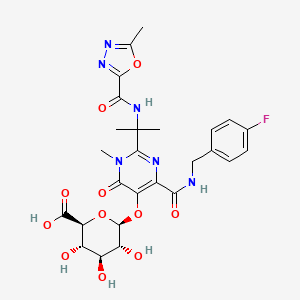
2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethylated compounds and oxime derivatives often involves intricate reactions that highlight the versatility and reactivity of these groups. For instance, studies on the synthesis of polyfluoroalkyl- and trifluoromethyl-containing compounds reveal the complexity and specificity required in these chemical reactions. One approach to synthesizing similar compounds involves the reaction of hexafluoro-1,2-epoxypropane with 1,2-bifunctional ethanes, producing a range of pentafluoropropionylated products and ring-closed products like 1,4-dioxanone derivatives (H. Kawa, Hamdy A. Hamouda, N. Ishikawa, 1980).
Molecular Structure Analysis
The molecular structure and vibrational assignments of compounds similar to 2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime have been extensively studied using various spectroscopic methods. For example, research on 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone provides insights into the optimized molecular structure, highlighting the stability arising from hyper-conjugative interactions and charge delocalization, as well as HOMO-LUMO analysis for understanding charge transfer within such molecules (Y. Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of trifluoromethylated compounds and oximes is a subject of significant interest. Studies have shown that these compounds participate in a variety of chemical reactions, offering pathways to synthesize complex molecules. For instance, the electrophilic trifluoromethylthiolation reactions using diazo compounds under copper catalysis demonstrate the chemical versatility of trifluoromethylated reagents (Zhong Huang et al., 2016).
Physical Properties Analysis
The physical properties of trifluoromethylated compounds, such as their solubility, melting points, and boiling points, are crucial for their application in various fields. The synthesis and properties of an epoxy resin containing trifluoromethyl side chains, for example, demonstrate how these functional groups can significantly affect the thermal stability and hydrophobic properties of polymers (Zhongguo Liu et al., 2012).
Chemical Properties Analysis
The study of chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, is fundamental. Research on the role of P4502E1 in the metabolism of tetrafluoroethane derivatives sheds light on the biochemical transformations and metabolic pathways of fluorinated compounds, which can be extrapolated to understand the metabolism of similar trifluoromethylated compounds (J. Herbst et al., 1994).
Applications De Recherche Scientifique
Photolysis and Photoaffinity Probes
2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime has been studied in the context of photolysis, especially concerning its use in photoaffinity probes. Research has revealed that the photolysis of derivatives like 3-(4-tolyl)-3-(trifluoromethyl)diazirine can lead to photoproducts indicating the formation of singlet carbenes. However, this process can be reversed through base-catalyzed elimination and hydrolysis, which may limit the utility of such compounds in obtaining primary sequence data in biological systems (Platz et al., 1991).
Asymmetric Synthesis and Building Blocks
The compound has applications in asymmetric synthesis, serving as a precursor for the synthesis of enantiomers of important chiral building blocks. For instance, the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, followed by enantioselective reduction, has been used to produce enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine, which are valuable in various chemical syntheses (Demir et al., 2001).
Detection of Ions
2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime derivatives have also been used in the development of sensors for ion detection. A specific β-diketone compound, which incorporates a trifluorinated alkyl group, was synthesized and used for creating a stable lanthanide complex that can detect Al3+ ions with high selectivity and sensitivity, observable even with the naked eye under certain conditions (Yu et al., 2017).
Synthesis of Other Complex Molecules
The compound is instrumental in the synthesis of various complex organic molecules. For instance, 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone was used in reactions to produce trifluoromethylnaphthalenes, which can be further oxidized to yield substituted acetic- and propionic acids (Mellor et al., 2000).
Antioxidant Synthesis
The compound is involved in the environmentally friendly synthesis of trifluoromethyl-substituted compounds with potential antioxidant activity. For example, a new series of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines were synthesized through a cyclocondensation reaction, showcasing an approach that combines efficiency with environmental considerations (Bonacorso et al., 2016).
Propriétés
IUPAC Name |
(NE)-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)8(13-14)9(10,11)12/h2-5,14H,1H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQOIGLJELXUJT-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone oxime | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/no-structure.png)







![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)



![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)